molecular formula C17H16ClNO2 B5544177 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate

Cat. No.: B5544177
M. Wt: 301.8 g/mol
InChI Key: YRNLQKOFYQLIJM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate is a chemical compound that features a combination of an indole derivative and a chlorobenzoate ester. The compound contains a total of 54 bonds, including 33 non-hydrogen bonds, 18 multiple bonds, and 8 rotatable bonds. It also includes aromatic and aliphatic ether groups, as well as ester functionalities .

Preparation Methods

The synthesis of 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate typically involves the reaction of 2-(2,3-Dihydroindol-1-yl)ethanol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate include other indole derivatives and chlorobenzoate esters. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-5-14(6-8-15)17(20)21-12-11-19-10-9-13-3-1-2-4-16(13)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNLQKOFYQLIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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